molecular formula C14H18N2O B13860693 4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Cat. No.: B13860693
M. Wt: 230.31 g/mol
InChI Key: YNDKJIJDXPEOPM-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the piperidine ring, along with a nitrile group at the fourth position. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzyl chloride with 1-methylpiperidine in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to a cyanation reaction using a cyanating agent like sodium cyanide to introduce the nitrile group . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

4-(2-methoxyphenyl)-1-methylpiperidine-4-carbonitrile

InChI

InChI=1S/C14H18N2O/c1-16-9-7-14(11-15,8-10-16)12-5-3-4-6-13(12)17-2/h3-6H,7-10H2,1-2H3

InChI Key

YNDKJIJDXPEOPM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C#N)C2=CC=CC=C2OC

Origin of Product

United States

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